(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine
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Overview
Description
(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine, with a purity of ≥97.0% (HPLC), is a sulfoximine compound. Sulfoximines are known for their unique structural features and versatile reactivity, making them valuable in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sulfoxide and amine precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity of ≥97.0% (HPLC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine to sulfoxide or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted sulfoximines.
Scientific Research Applications
(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine exerts its effects involves interactions with specific molecular targets and pathways. The sulfoximine group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine: The enantiomer of the compound .
Sulfoxides: Compounds with a similar sulfur-oxygen bond but lacking the additional nitrogen functionality.
Sulfones: Compounds with a sulfur-oxygen double bond, differing in oxidation state from sulfoximines.
Uniqueness
(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is unique due to its specific structural features, including the presence of both sulfur and nitrogen atoms in the sulfoximine group. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]-N-[[2,4,6-tri(propan-2-yl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2OS/c1-20(2)23-17-25(21(3)4)27(26(18-23)22(5)6)19-30-28-15-11-12-16-29(28)31-33(7,32)24-13-9-8-10-14-24/h8-18,20-22,30H,19H2,1-7H3/t33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBXYWODTYKLEN-XIFFEERXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=S(=O)(C)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=[S@](=O)(C)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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